molecular formula C21H22N4O2 B13377197 N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N'-(2-phenylethyl)urea

N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N'-(2-phenylethyl)urea

Cat. No.: B13377197
M. Wt: 362.4 g/mol
InChI Key: QTHCYVWJAORXTL-OEAKJJBVSA-N
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Description

N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N'-(2-phenylethyl)urea is a synthetic urea derivative featuring a pyrazole core substituted with a 3-methylphenyl group and a phenylethyl moiety. The compound’s structural elucidation likely relies on crystallographic techniques, such as X-ray diffraction refined via programs like SHELXL, which is widely employed for small-molecule structure determination due to its robustness and precision . Visualization tools like ORTEP-3, which generates graphical representations of molecular structures, may further aid in analyzing its stereochemical properties .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

(1E)-1-[[5-methyl-2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-3-(2-phenylethyl)urea

InChI

InChI=1S/C21H22N4O2/c1-15-7-6-10-18(13-15)25-20(26)19(16(2)24-25)14-23-21(27)22-12-11-17-8-4-3-5-9-17/h3-10,13-14,24H,11-12H2,1-2H3,(H,22,27)/b23-14+

InChI Key

QTHCYVWJAORXTL-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)/C=N/C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)C=NC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N’-(2-phenylethyl)urea typically involves the condensation of 3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with N’-(2-phenylethyl)urea. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N’-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N’-(2-phenylethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N’-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of urea derivatives with heterocyclic substituents. A structurally related analogue, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1), shares the urea backbone but incorporates a thiadiazole ring instead of a pyrazole core . Key differences include:

Parameter Target Compound N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea
Core Heterocycle Pyrazol-4-ylidene 1,3,4-Thiadiazole
Substituents 3-Methylphenyl, phenylethyl tert-Butyl, dimethyl
Electronic Properties Electron-withdrawing keto group may enhance hydrogen-bonding capacity Thiadiazole’s sulfur atom increases lipophilicity
Potential Applications Unspecified (pyrazoles often explored as kinase inhibitors or anti-inflammatory agents) Thiadiazole derivatives commonly used as herbicides or antimicrobials

Methodological Insights from Crystallography

Structural Refinement : SHELXL’s refinement capabilities allow precise determination of bond lengths and angles, critical for comparing steric and electronic effects between analogues. For instance, the pyrazole ring’s conjugation in the target compound may exhibit distinct bond alternation compared to thiadiazole systems .

Visualization : ORTEP-3 enables overlaying molecular structures to assess conformational differences, such as the spatial orientation of the phenylethyl group versus the tert-butyl substituent in the analogue .

Limitations in Available Data

The provided evidence lacks explicit pharmacological or physicochemical data (e.g., solubility, melting points) for the target compound. However, structural comparisons suggest:

  • The phenylethyl group in the target compound likely enhances aromatic stacking interactions, whereas the tert-butyl group in the analogue improves metabolic stability.

Biological Activity

N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N'-(2-phenylethyl)urea, also known by its CAS number 667907-53-1, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.

The molecular formula of this compound is C21H22N4O2, with a molecular weight of approximately 362.42 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity. For instance, studies have shown that similar pyrazole derivatives exhibit significant biological activities due to their structural motifs that facilitate interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. One study demonstrated that related pyrazole derivatives showed potent activity against HL-60 human promyelocytic leukemia cells with IC50 values less than 5 μM . This suggests a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have indicated effectiveness against certain Gram-positive bacteria and yeasts. The presence of the pyrazole moiety is believed to enhance the interaction with microbial targets, leading to inhibition of growth .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that the interactions with specific enzymes or receptors may play a crucial role in mediating its effects. For example, compounds with similar structures have been shown to inhibit phospholipase A2, an enzyme implicated in inflammatory responses .

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrazole derivatives:

StudyFindings
Demonstrated cytotoxicity against HL-60 cells (IC50 ≤ 5 μM).
Explored thiazolidinedione derivatives with similar structures showing diverse biological activities including antimicrobial effects.
Investigated inhibition of lysosomal enzymes by pyrazole compounds suggesting potential for drug development in inflammatory diseases.

Q & A

Basic: What are the key challenges in synthesizing this urea derivative, and how can they be methodologically addressed?

Answer:
Synthesis challenges include regioselectivity in pyrazole ring formation, stability of the enol-keto tautomer, and steric hindrance during urea bond formation. Methodological solutions include:

  • Regioselective pyrazole synthesis : Use of directed ortho-metallation or microwave-assisted cyclization to control substituent positions .
  • Stabilizing tautomers : Employ low-temperature crystallization or solvent systems (e.g., DMF/water) to favor the desired tautomeric form .
  • Urea bond formation : Optimize coupling agents (e.g., HATU or EDCI) and reaction time to mitigate steric effects from the 2-phenylethyl group .
    Experimental design frameworks (e.g., factorial design) can systematically test variables like temperature, solvent polarity, and catalyst loading to improve yield .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR to confirm substituent positions and urea linkage integrity. NOESY can resolve spatial proximity of methyl and phenyl groups .
    • FT-IR : Validate carbonyl (C=O) and urea (N-H) stretching frequencies .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELX refinement) resolves tautomeric states and hydrogen-bonding networks .
    • ORTEP-III graphical models visualize molecular geometry and thermal ellipsoids for structural validation .

Advanced: How can quantum chemical calculations optimize the synthesis pathway?

Answer:

  • Reaction path search : Density Functional Theory (DFT) calculates transition states and intermediates to identify energetically favorable pathways (e.g., keto-enol tautomerization barriers) .
  • Solvent effects : COSMO-RS simulations predict solvent interactions to optimize reaction media for yield and selectivity .
  • Machine learning integration : Train models on experimental data (e.g., reaction yields, solvent polarity) to recommend optimal conditions for novel derivatives .

Advanced: How should researchers resolve contradictions between experimental and computational data?

Answer:

  • Error analysis : Compare computational predictions (e.g., DFT-calculated bond lengths) with crystallographic data to identify systematic deviations .
  • Sensitivity testing : Use Monte Carlo simulations to assess how input uncertainties (e.g., solvent dielectric constant) propagate into computational results .
  • Iterative feedback : Integrate experimental results (e.g., HPLC purity) into active learning algorithms to refine computational models .

Basic: What purification strategies are effective for this compound, and which separation technologies are recommended?

Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns separates polar byproducts (e.g., unreacted urea precursors) .
  • Crystallization : Use solvent-pair systems (e.g., ethanol/hexane) to exploit differences in solubility between the product and regioisomers .
  • Membrane technologies : Nanofiltration membranes (MWCO ~500 Da) can isolate the target compound from smaller impurities .

Advanced: Which statistical methods are optimal for optimizing reaction conditions?

Answer:

  • Design of Experiments (DoE) :
    • Central Composite Design : Tests multiple variables (e.g., temperature, catalyst concentration) with minimal experimental runs .
    • Response Surface Methodology : Maps yield/purity as a function of input parameters to identify global maxima .
  • Multivariate Analysis : PCA or PLS regression correlates spectroscopic data (e.g., IR peaks) with reaction outcomes .

Basic: How do structural analogs of this compound differ in reactivity, and what substituent effects are critical?

Answer:

  • Thiophene vs. phenyl substituents : Thiophene enhances π-stacking but reduces oxidative stability compared to phenyl groups .
  • Electron-withdrawing groups : Nitro or trifluoromethyl groups on the pyrazole ring increase electrophilicity, altering urea bond hydrolysis rates .
  • Methyl vs. cyclopropyl groups : Cyclopropyl substituents improve metabolic stability but complicate synthetic accessibility .

Advanced: How can machine learning predict biological activity while minimizing experimental screening?

Answer:

  • Descriptor-based models : Use molecular fingerprints (e.g., Morgan fingerprints) to train QSAR models on existing bioactivity data .
  • Deep learning : Graph neural networks (GNNs) predict binding affinities to target proteins (e.g., kinases) based on 3D conformations .
  • High-throughput docking : Integrate AutoDock Vina simulations with experimental IC50_{50} data to validate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.